Single-Crystal X‑ray Diffraction Comparison
The crystal structure of anonamine (I) was determined and compared to those of neosenkirkine (II) and hydroxysenkirkine (III). Anonamine crystallizes in monoclinic space group C2 with a = 24.247(7) Å, b = 8.766(2) Å, c = 9.072(1) Å, β = 99.21(2)°, Z = 4, density 1.330 g/cm³. In contrast, neosenkirkine, which lacks the additional hydroxyl at C21, shows a smaller unit cell volume (1915 vs 1903 ų) and a different hydrogen‑bonding pattern, including an intramolecular O11...HO12 bond and intermolecular O8...HO12 bond, but lacks the O21...HO21' intermolecular bond unique to anonamine [1]. Hydroxysenkirkine crystallizes in orthorhombic P2(1)2(1)2(1) with a methanol solvate, giving a larger unit cell (2071 ų) and a key O8...HOCH3 intermolecular hydrogen bond not present in anonamine [1]. The N...C8 distance across the eight‑membered otonecine ring is 2.200 Å in anonamine, vs. 2.245 Å in neosenkirkine and 1.712 Å in hydroxysenkirkine, reflecting substantial ring conformation differences [1].
| Evidence Dimension | Single-crystal X‑ray diffraction unit cell parameters and hydrogen‑bonding network |
|---|---|
| Target Compound Data | Anonamine (I): C19H27NO7, Mr 381.2, monoclinic C2, a=24.247(7) Å, b=8.766(2) Å, c=9.072(1) Å, β=99.21(2)°, U=1903.3(8) ų, Z=4, Dx=1.330 g/cm³; N...C8 distance 2.200 Å; unique intermolecular O21...HO21' bond. |
| Comparator Or Baseline | Neosenkirkine (II): C19H27NO6, monoclinic C2, a=24.45(1) Å, b=8.781(2) Å, c=9.029(2) Å, β=98.99(3)°, U=1915(1) ų, Z=4, Dx=1.267 g/cm³; N...C8 distance 2.245 Å; no O21...HO21' bond. Hydroxysenkirkine (III): C19H27NO7·CH3OH, orthorhombic P2(1)2(1)2(1), a=9.052(3) Å, b=13.150(4) Å, c=17.404(8) Å, U=2071(1) ų, Z=4, Dx=1.325 g/cm³; N...C8 distance 1.712 Å; O8...HOCH3 bond. |
| Quantified Difference | Anonamine vs. neosenkirkine: unit cell volume 1903.3 vs 1915 ų (Δ −11.7 ų); N...C8 distance 2.200 vs 2.245 Å (Δ −0.045 Å); presence of O21...HO21' bond only in anonamine. Anonamine vs. hydroxysenkirkine: crystal system monoclinic vs orthorhombic; N...C8 distance 2.200 vs 1.712 Å (Δ +0.488 Å); absence of methanol solvate in anonamine. |
| Conditions | Mo Kα radiation, λ=0.71069 Å, T=298 K; full‑matrix least‑squares refinement on F for 3163 (I), 2894 (II), 2896 (III) reflections; R=0.042 (I), 0.043 (II), 0.051 (III). |
Why This Matters
The unique hydrogen‑bonding network and crystal packing of anonamine directly influence its solid‑state stability, solubility, and potentially its interaction with biological targets, making it a structurally distinct entity from neosenkirkine and hydroxysenkirkine for crystallographic and structure‑activity studies.
- [1] Glinski JA, Asibal CF, Van Derveer D, Zalkow LH. Anonamine, C19H27NO7, neosenkirkine, C19H27NO6, and hydroxysenkirkine, C19H27NO7.CH3OH. Macrocyclic secopyrrolizidine alkaloids from Senecio anonymus Wood. Acta Crystallogr C. 1988 Sep 15;44(Pt 9):1593-8. doi: 10.1107/s0108270188004214. PMID: 3271098. View Source
